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Compound of Interest

Compound Name: 3,5-Dibromopyridin-4(3H)-one

CAS No.: 28419-11-6

Cat. No.: B1466557

Get Quote

Executive Summary & Chemical Identity
3,5-Dibromo-4-pyridone (CAS: 25813-25-6) is a halogenated pyridine derivative serving as a

critical intermediate in the synthesis of thyromimetics, phosphatase inhibitors, and

supramolecular ligands.[1][2] Its utility stems from the labile bromine atoms at the 3,5-positions,

which facilitate palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), and the 4-

position functionality which allows for tautomeric switching.

Tautomeric Equilibrium
The compound exists in a prototropic tautomeric equilibrium between the pyridone (keto) and

hydroxypyridine (enol) forms. In the solid state and polar solvents (DMSO,

), the pyridone form predominates due to the stabilization of the dipolar resonance contributor.
This equilibrium fundamentally dictates the spectroscopic signatures observed in IR and NMR.
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Feature Pyridone Form (Dominant)
Hydroxypyridine Form
(Minor)

Structure NH-lactam (C=O) N-aromatic (C-OH)

Polarity High (Dipolar) Moderate

Key IR Signal cm (Broad)

Aromaticity Reduced (Cross-conjugated) Full Heteroaromatic

Synthesis & Purification Workflow
High-purity samples are requisite for accurate spectroscopic assignment.[1] The standard

synthesis involves the electrophilic bromination of 4-pyridone.[1]

Experimental Protocol
Reagents: 4-Pyridone (1.0 eq),

(2.2 eq), KOH (2.5 eq),

.

Dissolution: Dissolve 4-pyridone in aqueous KOH (10% w/v) at 0°C.

Bromination: Add bromine dropwise over 30 minutes. The solution will initially turn

orange/red before precipitating the product.

Reaction: Stir at room temperature for 12 hours.

Quenching/Isolation: Acidify to pH 5-6 with dilute HCl. The product precipitates as a white-to-

off-white solid.[1][3]

Purification: Recrystallize from ethanol or acetic acid.

Yield: Typically 80-85%.
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Caption: Synthesis pathway via electrophilic aromatic substitution and subsequent tautomeric

equilibrium.

Spectroscopic Data Analysis[1][4][5][6][7]
Nuclear Magnetic Resonance (NMR)
Data is typically acquired in DMSO-d

due to solubility constraints.[1] The symmetry of the molecule simplifies the spectrum
significantly.

H NMR (400 MHz, DMSO-d

)
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Chemical Shift
(

, ppm)

Multiplicity Integration Assignment
Mechanistic
Insight

11.5 - 12.5
Broad Singlet (br

s)
1H N-H

Exchangeable

proton.[1]

Indicates

pyridone (NH)

form.[1][4][5]

8.42 Singlet (s) 2H C2-H, C6-H

Deshielded by

adjacent N and

inductive effect

of Br at C3/C5.[1]

Note: In D

O/NaOD (forming the anion), the H2/H6 signal may shift upfield slightly due to increased
electron density.

C NMR (100 MHz, DMSO-d

)
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Chemical Shift (

, ppm)
Assignment Mechanistic Insight

171.5 C4 (C=O)

Carbonyl carbon.[1]

Characteristic of 4-pyridone

core.

138.2 C2, C6
Alpha carbons. Deshielded by

Nitrogen.

112.8 C3, C5

Beta carbons (C-Br).[1][2]

Shielded relative to alpha

carbons despite halogen

presence (heavy atom effect).

[1]

Vibrational Spectroscopy (IR)
The infrared spectrum confirms the presence of the carbonyl group, distinguishing the pyridone

tautomer from the hydroxypyridine form (which would lack the strong C=O band).

(KBr pellet):

3200 - 2800 cm

: N-H stretch (Broad, H-bonded).

1640 - 1660 cm

: C=O stretch (Strong, Amide-like).[1]

1550 cm

: C=C / C-N skeletal vibrations.[1]

600 - 800 cm

: C-Br stretch.
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Mass Spectrometry (MS)
The presence of two bromine atoms creates a distinctive isotopic pattern due to the nearly

equal natural abundance of

Br and

Br.

Molecular Formula:

[6]

Molecular Weight: 252.89 g/mol [6]

Ionization Mode: EI/ESI (+)

m/z Peak Relative Abundance Ion Composition

251 50%

253 100% (Base Peak)

255 50%

172/174 Fragment (Loss of one bromine)

Physical Properties[1]
Appearance: White to off-white crystalline solid.[1]

Melting Point: High melting point, typically >300°C (with decomposition). Literature often

reports it as "does not melt below 300°C" or decomposes upon melting, characteristic of the

strong intermolecular hydrogen bonding network of pyridones.

Solubility: Soluble in DMSO, DMF, dilute aqueous base (forming the pyridinolate anion), and

hot acetic acid. Poorly soluble in water and non-polar organic solvents (hexane, ether).
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Spectral Database:PubChem Compound Summary. "3,5-Dibromo-4-pyridinol (CID 99252)."

[1]

Crystallographic Data:IUCrData. "Crystal structure and packing of dibromo-pyridine

derivatives."

General Pyridone Chemistry:Organic Chemistry Portal. "Synthesis of 4-pyridones."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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